Proxan
Description
Historical Context of Proxan-sodium Discovery and Initial Characterization
The history of this compound-sodium is intrinsically linked to the broader discovery of the xanthate class of compounds. The first xanthate was identified in 1823 by the Danish chemist William Christopher Zeise, who named the compounds from the Greek word "xanthos" (ξανθός), meaning yellow, due to their characteristic color. wikipedia.org911metallurgist.com For nearly a century, xanthates saw limited use, primarily as insecticides and in the rubber vulcanization process. researchgate.net911metallurgist.com
The pivotal moment for the industrial application of xanthates came in 1922 when Cornelius H. Keller, a metallurgist in San Francisco, began testing them as flotation reagents. 911metallurgist.com His successful experiments led to a U.S. patent in 1925, which established xanthates as a momentous and opportune development in the field of mineral processing, particularly for the selective flotation of sulfide (B99878) ores. 911metallurgist.com Following this breakthrough, various forms of xanthates were developed and commercialized, including ethyl, amyl, butyl, and isopropyl xanthates. 911metallurgist.com this compound-sodium (Sodium Isopropyl Xanthate) emerged during this period of innovation as a highly effective and selective collector, particularly valued in the flotation of copper and other base metal sulfide minerals. taylorandfrancis.comjamgroupco.com
Significance and Research Justification for this compound-sodium Studies
The primary significance of this compound-sodium lies in its role as a collector in froth flotation, a critical process for extracting and concentrating valuable minerals from ores. jamgroupco.comfortunehn.com Its ability to selectively bind to the surface of sulfide minerals, rendering them hydrophobic, is fundamental to the economic viability of modern mining operations for metals like copper, lead, zinc, and gold. 911metallurgist.comfortunehn.com This industrial importance is the principal justification for extensive academic and applied research.
Research is further warranted by the compound's chemical behavior and its environmental interactions. As a water-soluble and reactive substance, understanding its stability, decomposition pathways, and interactions with other chemical species is crucial for optimizing its performance and mitigating potential environmental impacts. taylorandfrancis.comresolutionmineeis.us The study of this compound-sodium provides a valuable model for investigating the surface chemistry of mineral-reagent interactions, adsorption mechanisms, and the electrochemical processes that govern flotation. 911metallurgist.comresearchgate.net Moreover, because xanthates are discharged into tailings, research into their fate, transport, and potential toxicity in aquatic systems is essential for developing sustainable mining practices. nih.govscirp.org
Scope and Objectives of Academic Research on this compound-sodium
Academic research on this compound-sodium is multifaceted, with clear objectives aimed at enhancing its industrial application, understanding its fundamental chemical properties, and assessing its environmental footprint.
Key research objectives include:
Optimization of Flotation Processes: A major focus of research is to maximize the efficiency and selectivity of this compound-sodium as a collector for specific ore bodies. mdpi.com Studies investigate how factors like pH, reagent concentration, and the presence of other ions affect mineral recovery rates. taylorandfrancis.com The goal is to develop more effective flotation schemes that improve yield and reduce operational costs. mdpi.com
Understanding Adsorption Mechanisms: A fundamental objective is to elucidate the precise mechanisms by which this compound-sodium adsorbs onto mineral surfaces. researchgate.net Research employs techniques like cyclic voltammetry and electrochemical impedance spectroscopy to study the oxidation processes and charge transfer mechanisms at the mineral-solution interface. researchgate.net This knowledge is vital for predicting and controlling the hydrophobicity of target minerals.
Investigating Degradation and Stability: Researchers aim to characterize the stability of this compound-sodium under various conditions. resolutionmineeis.us Studies focus on its decomposition kinetics and the identification of its degradation products, such as carbon disulfide. resolutionmineeis.usresearchgate.net This is critical for managing its lifecycle from application to discharge in tailings.
Environmental Fate and Toxicology: A significant area of research is dedicated to the environmental impact of this compound-sodium. scirp.org The objectives are to determine its persistence in tailings water, its mobility in groundwater systems, and its toxicity to aquatic organisms. nih.govnih.gov Studies explore advanced oxidation and sonocatalytic processes to develop effective methods for degrading residual xanthates in wastewater, thereby reducing the environmental risk associated with mining effluents. researchgate.netnih.govresearchgate.net
| Research Area | Primary Objective | Methods/Focus |
|---|---|---|
| Industrial Application | Enhance mineral recovery and process efficiency. mdpi.com | Studying effects of pH, concentration, and synergistic reagents on flotation performance. taylorandfrancis.com |
| Surface Chemistry | Elucidate the mechanism of adsorption on mineral surfaces. researchgate.net | Electrochemical studies (e.g., voltammetry) to analyze mineral-reagent interactions. researchgate.net |
| Chemical Stability | Determine decomposition pathways and kinetics. resolutionmineeis.us | Analysis of degradation products (e.g., carbon disulfide) under various conditions. researchgate.net |
| Environmental Science | Assess environmental fate and develop remediation technologies. scirp.org | Toxicity assessments and development of advanced oxidation processes for wastewater treatment. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
108-25-8 |
|---|---|
Molecular Formula |
C4H8OS2 |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
propan-2-yloxymethanedithioic acid |
InChI |
InChI=1S/C4H8OS2/c1-3(2)5-4(6)7/h3H,1-2H3,(H,6,7) |
InChI Key |
UOJYYXATTMQQNA-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=S)S |
Canonical SMILES |
CC(C)OC(=S)S |
Other CAS No. |
108-25-8 |
Related CAS |
1000-90-4 (zinc salt) 140-92-1 (potassium salt) 140-93-2 (hydrochloride salt) |
Synonyms |
O-isopropyl xanthate O-isopropyl xanthate, potassium salt O-isopropyl xanthate, sodium salt O-isopropyl xanthate, zinc salt |
Origin of Product |
United States |
Synthetic Methodologies for Proxan Sodium and Its Analogs
Established Synthetic Pathways for Proxan-sodium
The production of this compound-sodium primarily relies on the "xanthation" reaction, a cornerstone in the synthesis of alkyl xanthates. This process involves the reaction of an alcohol, carbon disulfide, and an alkali hydroxide (B78521).
Traditional Synthetic Approaches for this compound-sodium
The traditional synthesis of this compound-sodium typically involves the reaction of isopropyl alcohol with carbon disulfide (CS₂) in the presence of sodium hydroxide (NaOH) Current time information in Bangalore, IN.uct.ac.zamdpi.comresearchgate.netjamgroupco.comresearchgate.netresearchgate.netgoogle.com. This reaction is commonly carried out as a batch process in industrial settings, often within steel reactors uct.ac.za. A general representation of the xanthation reaction for sodium alkyl xanthates is shown below:
R-OH + CS₂ + NaOH → R-OCS₂Na + H₂O
For this compound-sodium, the specific reaction involves isopropyl alcohol:
(CH₃)₂CHOH + CS₂ + NaOH → (CH₃)₂CHOCS₂Na + H₂O
The process can be conceptualized as a two-step procedure where the alkoxide is initially formed from the alcohol and alkali hydroxide, followed by its reaction with carbon disulfide mdpi.comresearchgate.net. Maintaining the reaction temperature below 40°C is crucial to minimize undesirable decomposition reactions uct.ac.za. Solvents such as xylene have been employed in these traditional methods, as xylene dissolves the intermediate alkoxide while the final xanthate product forms a suspension mdpi.com.
While widely adopted, traditional synthetic methods for xanthates, including this compound-sodium, have historically faced challenges such as achieving high yields and productivity researchgate.netmdpi.com. Reported yields for sodium isopropyl xanthate in traditional preparations can range from 73% to 90%, with purities between 93% and 98% google.com.
Modern Advancements in this compound-sodium Synthesis
Recent advancements in the synthesis of this compound-sodium and other xanthates have focused on enhancing reaction efficiency, product purity, and environmental profiles.
One significant modern advancement is the application of Phase Transfer Catalysis (PTC) . This technique has been shown to improve the yield and purity of xanthates while simultaneously reducing reaction times mdpi.com. For instance, tetrabutylammonium (B224687) chloride (TBAC) has been identified as an effective phase transfer catalyst in the synthesis of sodium isobutyl xanthate, leading to increased xanthate content and yield, alongside a reduction in free alkali by-products mdpi.com. While specific studies on TBAC for this compound-sodium are less detailed in the provided context, the principles are broadly applicable to xanthate synthesis.
Another notable development involves using carbon disulfide as both a reactant and a solvent in the synthesis process. This novel approach has demonstrated superior results compared to methods employing other solvents like dichloromethane, petroleum ether, acetone, or water. It has facilitated higher yields, often exceeding 95%, and purities above 90%. A key advantage of this method is the elimination of the need for pulverization of caustic alkali, simplifying the raw material preparation and intensifying mass and heat transfer within the reaction system researchgate.net.
Furthermore, optimized two-step procedures for producing sodium/potassium alkyl xanthates in aqueous solutions have been developed, aiming for better control over the reaction and product quality mdpi.comresearchgate.netresearchgate.net. The broader field of organic synthesis also sees the application of continuous-flow chemistry , a modern approach that offers advantages in terms of reaction control, safety, and scalability, and could potentially be applied to this compound-sodium synthesis Current time information in Bangalore, IN..
Novel Synthetic Route Development for this compound-sodium
The pursuit of novel synthetic routes for this compound-sodium is driven by the desire for improved efficiency, reduced environmental impact, and enhanced product characteristics.
Catalyst Development in this compound-sodium Synthesis
Catalyst development plays a crucial role in optimizing xanthate synthesis. As mentioned, Phase Transfer Catalysts (PTCs) like tetrabutylammonium chloride (TBAC) have proven effective in accelerating the reaction rate and shortening reaction times for xanthate production, leading to higher yields and purities mdpi.com.
While some metal catalysts, such as activated nickel catalysts (e.g., Raney Nickel) and precious metal catalysts, are employed in the synthesis of thionocarbamates from xanthates google.com, their direct application in the primary synthesis of this compound-sodium itself is less explicitly detailed in the provided information. However, the broader field of catalysis in sulfur chemistry suggests potential avenues for future research in this compound-sodium synthesis. It is important to distinguish between catalysts used for synthesizing this compound-sodium and those used for its subsequent derivatization or degradation. For instance, photocatalysts like FA/TiO₂/BiOCl nanocomposites have been studied for the degradation of sodium isopropyl xanthate, not its synthesis nih.gov.
Green Chemistry Principles in this compound-sodium Production
The application of green chemistry principles is increasingly important in the production of industrial chemicals like this compound-sodium to minimize environmental impact and promote sustainability.
Key aspects of green chemistry applied to xanthate production include:
Use of Safer Solvents and Reagents : The development of methods utilizing excess carbon disulfide as a self-solvent exemplifies a greener approach, as it reduces or eliminates the need for other potentially hazardous organic solvents and simplifies the process by removing the pulverization step for caustic alkali researchgate.net.
Minimizing By-product Formation : Efforts are made to control side reactions that can lead to impurities and waste mdpi.commdpi.com.
Integration with Biodegradable Components : The development of eco-friendly xanthate-based flotation agents by combining them with biodegradable green reagents, such as levulinic acid and 5-hydroxymethyl-2-furanacrylic acid (HMFA), represents a move towards more sustainable practices in their application, which can influence their production methods mdpi.comresearchgate.net.
Streamlined Synthesis : The optimization of thiocarbamate synthesis (a class of xanthate derivatives) without the isolation of intermediates is highlighted as a significant green technology, reducing waste and energy consumption researchgate.net.
These principles aim to make the production of this compound-sodium more environmentally benign, aligning with global sustainability goals.
Derivatization Reactions of this compound-sodium
This compound-sodium, like other xanthates, serves as a versatile reagent in various organic synthesis reactions, leading to the formation of numerous derivatives and analogs. Its reactivity stems from the nucleophilic nature of the xanthate anion.
Key derivatization reactions and applications of this compound-sodium and its analogs include:
Synthesis of Thionocarbamates : this compound-sodium can be reacted with amines to synthesize thionocarbamates. This can occur via a two-step process involving an alkyl halide to form a dialkyl xanthate, followed by reaction with an amine, or through a one-step catalytic reaction. Catalysts such as activated nickel (e.g., Raney Nickel) and precious metals have been successfully employed in these reactions google.comresearchgate.netgoogle.com. For instance, O-isopropyl-N-propylthiocarbamate can be synthesized from sodium isopropyl xanthate google.com.
Formation of Dixanthogens : Xanthates can be oxidized to form dixanthogens. This reaction is often utilized for analytical purposes, such as in the determination of xanthates oulu.fi.
Synthesis of Dithiocarbamates : Related to xanthates, dithiocarbamates can also be synthesized, for example, S-benzoyl-N,N-diethyldithiocarbamate from diethylamine, carbon disulfide, sodium hydroxide, and benzoyl chloride, with carbon disulfide acting as a solvent researchgate.net.
Synthesis of Aryl Xanthates : Potassium xanthates, including those with isopropyl groups, have been used in the bromothiolation of arynes to synthesize aryl xanthates nih.gov.
Complex Formation : Xanthate derivatives can form complexes with various metal ions, such as iron(II) complexes, which have been synthesized and characterized rsc.org.
Industrial Reagent : Beyond specific derivatization, this compound-sodium is broadly used as a reagent in organic synthesis and polymer production Current time information in Bangalore, IN.riverlandtrading.com. It acts as a vulcanization accelerator and curing agent in the rubber industry, enhancing mechanical properties and heat resistance riverlandtrading.com. In the textile industry, it functions as a dyeing assistant and leveling agent riverlandtrading.com.
These derivatization reactions highlight the chemical versatility of this compound-sodium as a building block for a wide array of organic compounds and its diverse applications across various industries.
Functional Group Transformations of this compound-sodium
The xanthate functional group (O-C(=S)-S-) in this compound-sodium is highly versatile, undergoing a variety of chemical transformations that allow for the modification and derivatization of the compound.
Alkylation : Xanthate anions readily undergo alkylation reactions to form xanthate esters (O,S-dialkyl dithiocarbonates). This transformation typically involves the reaction of the xanthate salt with an alkyl halide (R'X), where the xanthate sulfur acts as a nucleophile. wikipedia.orglibretexts.org
Example: ROCS₂K + R'X → ROC(S)SR' + KX wikipedia.org
Oxidation : this compound-sodium can be oxidized to form dixanthogen (B1670794) disulfides. This reaction involves the coupling of two xanthate moieties through a disulfide bond. Common oxidizing agents include iodine, hydrogen peroxide, and potassium permanganate. wikipedia.org
Example: 2 ROCS₂Na + I₂ → ROC(S)S₂C(S)OR + 2 NaI wikipedia.org
Reduction : The xanthate group can be reduced to yield thiols. Reducing agents such as lithium aluminum hydride are effective in facilitating this transformation.
Substitution Reactions : this compound-sodium can participate in nucleophilic substitution reactions, where the xanthate group can be displaced by other nucleophiles, such as amines or alcohols, leading to various substituted dithiocarbonates.
Hydrolysis : In aqueous solutions, xanthate anions are known to be unstable and undergo hydrolysis. This decomposition pathway typically leads to the formation of xanthic acid, which further breaks down into carbon disulfide (CS₂) and the corresponding alcohol. scirp.orgjamgroupco.comresolutionmineeis.us
Metal Complexation : Xanthates are excellent ligands and can bind to various transition metal cations, forming stable metal-xanthate complexes. These complexes often exhibit bidentate coordination modes, where both sulfur atoms of the xanthate group coordinate to the metal center. wikipedia.orgscielo.brresearcher.lifersc.orgresearchgate.net Such complexes are of interest in coordination chemistry and have applications in areas like heavy metal removal from aqueous environments. scielo.brscirp.orgresearcher.liferesearchgate.net The synthesis of these complexes typically involves adding an aqueous solution of the alkyl xanthate sodium salt to an aqueous solution of a metal salt (e.g., FeSO₄·7H₂O). uniroma2.it
Controlled Radical Polymerization (RAFT/MADIX) : Xanthates play a crucial role as chain transfer agents in reversible addition-fragmentation chain transfer (RAFT) polymerization, also known as macromolecular design via interchange of xanthates (MADIX). This technique allows for the synthesis of polymers with controlled molecular weights, narrow polydispersities, and well-defined architectures, including block copolymers. wikipedia.orgnih.govchemrxiv.orgchimia.chcore.ac.ukacs.orgresearchgate.net Xanthate-supported photo-iniferter (XPI)-RAFT polymerization is a notable advancement, enabling rapid and versatile photo-polymerization strategies. nih.govchemrxiv.orgacs.org
Deoxygenation Reactions : Xanthates serve as intermediates in important deoxygenation reactions, such as the Chugaev elimination and the Barton-McCombie deoxygenation. The latter involves the efficient deoxygenation of secondary and primary alcohols through the generation of alkyl radicals from their corresponding xanthate derivatives. wikipedia.orgrsc.org
Synthesis of this compound-sodium Analogs and Derivatives
The synthesis of this compound-sodium analogs and derivatives involves modifications to the alkyl chain (the "R" group) or further reactions of the xanthate functional group to create new molecular structures.
Varying the Alcohol Component : The most direct way to synthesize analogs of this compound-sodium is by substituting isopropyl alcohol with other alcohols during the initial xanthation reaction. This allows for the incorporation of different alkyl or aryl groups (R) into the xanthate structure, leading to a family of O-alkyl dithiocarbonates. Examples of such analogs include ethyl, propyl, butyl, pentyl, hexyl, heptyl, and octyl xanthates. wikipedia.orgijcce.ac.irjamgroupco.comresolutionmineeis.usuniroma2.it
S-Alkylation to Form Xanthate Esters (O,S-Dialkyl Dithiocarbonates) : A significant class of derivatives is formed by the S-alkylation of xanthate salts. This reaction, as mentioned in functional group transformations, yields O,S-dialkyl dithiocarbonates (xanthate esters). This method is widely used for synthesizing O-[(alkylthio)thiocarbonyl] esters, often utilizing alkyl iodides. wikipedia.orglibretexts.orgresearchgate.netrsc.orgnih.gov A Mitsunobu-based protocol has also been developed for the efficient synthesis of O,S-dialkyl dithiocarbonates from various primary, secondary, and tertiary alcohols using carbon disulfide. researchgate.net
Synthesis of Thiolactones : Xanthate chemistry provides a modular platform for the synthesis of functional γ-thiolactones. This involves the radical addition of a xanthate to an unsaturated compound, followed by a thermolysis step and subsequent cyclization. This methodology can introduce functionalities either through an ester-functionalized xanthate or by adding a functional xanthate to an ester-functionalized alkene. acs.orgnih.gov
Formation of Metal Xanthate Complexes : As discussed previously, the reaction of this compound-sodium with various transition metal ions (e.g., Fe(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II)) leads to the formation of metal-xanthate complexes, which are considered derivatives with distinct coordination properties. scielo.brresearcher.liferesearchgate.netuniroma2.itrsc.org
Carbohydrate Xanthates : Xanthate derivatives can also be synthesized from carbohydrates. This typically involves generating an alkoxide ion from an unprotected hydroxyl group on the carbohydrate, followed by addition to carbon disulfide and subsequent alkylation, for example, with methyl iodide. libretexts.orgtaylorfrancis.com
Other Dithiocarbonyl Derivatives : While not direct analogs of this compound-sodium, the broader class of thiocarbonylthio compounds, including dithioesters, dithiocarbamates, and trithiocarbonates, share similar synthetic principles and applications in areas like controlled radical polymerization, highlighting the versatility of sulfur-containing functional groups in organic synthesis. chimia.ch
Chemical Reactivity and Mechanistic Studies of Proxan Sodium
Reaction Kinetics and Thermodynamics of Proxan-sodium
The decomposition of this compound-sodium (sodium isopropyl xanthate) in aqueous solutions follows first-order kinetics journals.co.zaresearchgate.netarcabc.ca. The rate of decomposition is significantly influenced by factors such as temperature and pH resolutionmineeis.usresearchgate.net.
Temperature and Pressure Influences on this compound-sodium Reactions
Temperature is a primary factor affecting the decomposition rate of this compound-sodium journals.co.zaresolutionmineeis.usausimm.comgoogle.com. Higher temperatures generally lead to increased decomposition rates arcabc.ca. For example, the decomposition of xanthates typically occurs via elimination reactions within a temperature range of 120 to 200 °C wikipedia.org. In some cases, such as the thermal decomposition of metal xanthates in specific alkylamine solvents, reactions can proceed at relatively low temperatures, sometimes as low as 70 °C acs.orgrsc.org.
The influence of pressure on xanthate reactions has also been investigated, particularly in thermal decomposition processes. Studies on β-cholestanyl S-methyl xanthate, a related xanthate ester, demonstrated that increasing pressure led to an increase in the heat of activation, a decrease in the positive volume of activation, and a less negative entropy of activation acs.org. These thermodynamic changes suggest that pressure can influence the reaction pathways and the energy barriers involved in the decomposition process acs.org.
Table 1: Estimated Half-Lives for Isopropyl Xanthate Decomposition (Intended to be interactive) resolutionmineeis.us
| Temperature (°C) | pH | Half-Life (days) |
| 25 | 8 | 109.5 |
| 40 | 8 | 16.5 |
Table 2: First-Order Rate Constants and Activation Energies for Xanthate Decomposition at 25°C (Intended to be interactive) arcabc.ca
| Xanthate Compound | Rate Constant (h⁻¹) at 25°C (7650A auto sampler) | Activation Energy (kJ/mole) |
| Potassium Amyl Xanthate (PAX) | 7.05 x 10⁻⁴ | 19.83 |
| Sodium Isobutyl Xanthate (SIBX) | 4.07 x 10⁻⁴ | 10.80 |
| Potassium Isopropyl Xanthate (PIPX) | 5.11 x 10⁻⁴ | 34.44 |
| Sodium Ethyl Xanthate (SEX) | 1.48 x 10⁻⁴ | 22.64 |
Note: this compound-sodium is also known as Sodium Isopropyl Xanthate (SIPX). The data for PIPX (Potassium Isopropyl Xanthate) is closely related and indicative for SIPX.
Reaction Mechanisms of this compound-sodium
This compound-sodium, when dissolved in water, dissociates into sodium ions (Na⁺) and xanthate anions (C₄H₇OS₂⁻). These xanthate anions are inherently unstable in aqueous solutions and undergo decomposition via several distinct pathways resolutionmineeis.us.
Elucidation of Elementary Steps in this compound-sodium Reactions
The decomposition of xanthates, including this compound-sodium, is well-documented to proceed through specific elementary steps depending on the environmental conditions:
Acidic Decomposition: In acidic solutions (typically below pH 8), the xanthate ion undergoes hydrolysis or protonation to form xanthic acid (ROCS(S)SH). This xanthic acid is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and the corresponding alcohol (R-OH). The decomposition of the unstable xanthic acid is considered the rate-controlling step in the acid region journals.co.zaresolutionmineeis.uswikipedia.org.
Alkaline Decomposition: In neutral to alkaline solutions (pH > 8), the decomposition mechanism becomes more complex. The rate-controlling reaction is generally considered to be the hydrolysis of the xanthate ion journals.co.za. This process is autocatalytic, meaning the alcohol produced during the decomposition accelerates the reaction resolutionmineeis.us.
Thermal Decomposition (Chugaev Elimination): Xanthate esters, which can be formed from xanthate salts, undergo thermal decomposition via the Chugaev elimination reaction. This intramolecular elimination proceeds through a six-membered cyclic transition state. The elementary steps involve the removal of a hydrogen atom from the carbon atom beta to the xanthate oxygen, leading to the formation of an alkene, carbonyl sulfide (B99878) (COS), and a thiol wikipedia.orgrsc.orgacademicdirect.orgtandfonline.comnii.ac.jp. This is described as a concerted and asynchronous one-step mechanism involving the breaking of C-H and C-O bonds and the formation of an S-H bond academicdirect.orgtandfonline.com.
Oxidation: Xanthates can be oxidized. For instance, the oxidation of ethyl xanthate by hydrogen peroxide involves a series of bimolecular oxygen addition steps. The initial product is a canonical form of O-ethyl S-oxodithiocarbonate, with further oxidation leading to a bifurcation in the reaction pathway, forming either O-ethyl thiocarbonate or O-ethyl S-oxoperoxydithiocarbonate. The ultimate sulfur-containing product in both branches is sulfate (B86663) rsc.orgrsc.org. The adsorption of xanthates onto sulfide mineral surfaces is often believed to occur via an electron transfer process, involving the oxidation of either the mineral surface or the xanthate collector rsc.org.
Identification of Reactive Intermediates in this compound-sodium Transformations
Several reactive intermediates have been identified or proposed in the transformation pathways of xanthates:
Xanthic Acid (ROCS(S)SH): This unstable intermediate is formed during the decomposition of xanthate ions under acidic conditions journals.co.zawikipedia.org.
Adsorbed Xanthate Radical: During the electrochemical oxidation of xanthates on metal or mineral electrodes, an adsorbed xanthate radical has been proposed as a key intermediate acs.org.
O-alkyl S-oxodithiocarbonate (Alkyl "Perxanthate"): This canonical form is the initial product observed during the oxidation of xanthates by hydrogen peroxide rsc.orgrsc.org.
Peroxanthate (e.g., C₄H₉OCSSO⁻): A peroxanthate intermediate has been proposed in the degradation pathway of xanthates mdpi.com.
Tetrahedral Intermediate: The hydrolysis and aminolysis of alkyl xanthate esters proceed through an addition-elimination mechanism involving a tetrahedral intermediate cdnsciencepub.com. For strong bases, the disappearance of this intermediate can become the rate-determining step cdnsciencepub.com.
Stability and Degradation Pathways of this compound-sodium
This compound-sodium exhibits moderate stability, with its degradation being influenced by several environmental factors. It is known to evolve carbon disulfide (CS₂) upon exposure to moisture scirp.org. The compound readily decomposes to carbon disulfide in the presence of moisture and/or heat google.com. Due to the formation of carbon disulfide, aqueous solutions of this compound-sodium are recommended to be stored for no longer than three days resolutionmineeis.usacs.orgrsc.org.
The primary degradation products of this compound-sodium include carbon disulfide (CS₂), alcohol (R-OH), carbonyl sulfide (COS), hydrogen sulfide (H₂S), and carbonate (CO₃²⁻) scirp.orgjournals.co.zaresolutionmineeis.usresearchgate.netmdpi.com. Under oxidative conditions, the ultimate sulfur-containing product can be sulfate (SO₄²⁻) rsc.orgrsc.org. This compound-sodium is also susceptible to hydrolysis, particularly under alkaline conditions rsc.org. Stability testing often involves monitoring degradation in pH-controlled environments and using techniques like UV-Vis spectroscopy rsc.org.
Table 3: Common Degradation Products of this compound-sodium
| Degradation Product | Chemical Formula | Conditions for Formation |
| Carbon Disulfide | CS₂ | Hydrolysis (acidic/alkaline), Thermal decomposition, Moisture, Heat scirp.orgjournals.co.zaresolutionmineeis.usresearchgate.netgoogle.commdpi.com |
| Alcohol (Isopropanol) | R-OH | Hydrolysis, Thermal decomposition journals.co.zaresolutionmineeis.usresearchgate.netmdpi.com |
| Carbonyl Sulfide | COS | Thermal decomposition (Chugaev elimination) researchgate.netrsc.orgacademicdirect.orgtandfonline.com |
| Hydrogen Sulfide | H₂S | Degradation scirp.orgresearchgate.net |
| Carbonate | CO₃²⁻ | Degradation, Hydrolysis resolutionmineeis.usresearchgate.netausimm.com |
| Sulfate | SO₄²⁻ | Further oxidation rsc.orgrsc.orgmdpi.com |
| Dixanthogen (B1670794) | (ROCS₂)₂ | Oxidation wikipedia.orgscirp.org |
Thermal Stability of this compound-sodium
This compound-sodium exhibits a defined thermal stability profile. The compound has a melting point of 124°C echemi.comlongkey.comchemicalbook.comguidechem.com. It begins to decompose at approximately 150°C echemi.comlookchem.com. This decomposition is notably influenced by heat, leading to the formation of carbon disulfide industrialchemicals.gov.au. This compound-sodium is considered less stable than xanthates with longer alkyl chains longkey.com. For optimal preservation and to prevent premature degradation, this compound-sodium should be stored within a recommended temperature range of 5-30°C arcora.de.
Table 1: Thermal Properties of this compound-sodium
| Property | Value | Source |
| Melting Point | 124°C | echemi.comlongkey.comchemicalbook.comguidechem.com |
| Decomposition Temperature | 150°C | echemi.comlookchem.com |
| Recommended Storage Temperature | 5-30°C | arcora.de |
Photochemical Degradation of this compound-sodium (Sunlight)
This compound-sodium is susceptible to photochemical degradation, necessitating protection from UV radiation and direct sunlight during storage arcora.de. While specific quantitative data on the photochemical degradation rates of this compound-sodium are not extensively detailed in the available literature, xanthates in general are known to undergo degradation processes. In aqueous environments, xanthates can persist longer under neutral or weakly alkaline conditions, where they undergo slow hydrolysis nih.gov. Lower temperatures are also observed to extend the degradation time of xanthates nih.gov.
Degradation of this compound-sodium in the Presence of Metals
This compound-sodium demonstrates significant reactivity with various metal ions, a property that underpins its utility as a collector in mineral processing. It readily forms metal xanthate complexes, which are essential for the flotation process in metal extraction jamgroupco.com. However, this reactivity also implies a potential for degradation when in direct contact with certain metallic materials. Specifically, metals such as zinc, iron, and aluminum are considered unsuitable as container materials for this compound-sodium arcora.de. Furthermore, this compound-sodium should not be stored in conjunction with reducing agents, zinc, iron, amines, aluminum, or strong bases, as these can contribute to its degradation arcora.de.
Stability of this compound-sodium in Various Organic Solvents and pH Environments
This compound-sodium exhibits high solubility in water and alcohol longkey.com, and is also soluble in dimethyl sulfoxide (B87167) (DMSO) smolecule.com. The stability of this compound-sodium is significantly influenced by the pH of its environment. It is known to decompose in acidic conditions longkey.comjamgroupco.com. Conversely, this compound-sodium maintains compatibility and stability across a broad pH range, specifically between 6 and 13 jamgroupco.com. In neutral or mildly alkaline solutions, xanthates, including this compound-sodium, undergo hydrolysis, leading to their degradation nih.gov. For instance, a related xanthate, sodium O-ethyl dithiocarbonate, has a reported half-life of approximately 260 hours (about 10 days) at pH 7 and 25°C, with its degradation rate decreasing (half-life doubling) at pH values above 8 nih.gov.
Table 2: Solubility and pH Stability of this compound-sodium
| Property | Observation | Source |
| Water Solubility | Highly soluble | longkey.com |
| Alcohol Solubility | Highly soluble | longkey.com |
| DMSO Solubility | Soluble | smolecule.com |
| Stability in Acidic Conditions | Decomposes | longkey.comjamgroupco.com |
| Compatible pH Range | 6-13 | jamgroupco.com |
| Degradation in Neutral/Alkaline Solutions | Undergoes hydrolysis | nih.gov |
Identification of this compound-sodium Degradation Products
The degradation of this compound-sodium can yield several distinct chemical products, particularly under specific conditions such as hydrolysis and oxidation smolecule.com. A significant degradation product is carbon disulfide, which is readily formed in the presence of moisture and/or heat industrialchemicals.gov.au. In neutral or mildly alkaline aqueous solutions, the degradation of xanthates, including this compound-sodium, typically results in the formation of organic alcohols, carbon disulfide, sodium carbonate, and sodium trithiocarbonate (B1256668) nih.gov. While some sources state that no dangerous decomposition products are known arcora.de, scientific studies clearly identify these specific sulfur-containing compounds as products of its degradation under certain environmental conditions smolecule.comindustrialchemicals.gov.aunih.gov.
Table 3: Identified Degradation Products of this compound-sodium
| Degradation Product | Conditions of Formation | Source |
| Carbon Disulfide | Presence of moisture and/or heat, hydrolysis | industrialchemicals.gov.aunih.gov |
| Organic Alcohol | Hydrolysis in neutral/alkaline solutions | nih.gov |
| Sodium Carbonate | Hydrolysis in neutral/alkaline solutions | nih.gov |
| Sodium Trithiocarbonate | Hydrolysis in neutral/alkaline solutions | nih.gov |
| Other Sulfur-containing compounds | Hydrolysis and oxidation reactions | smolecule.com |
Reactivity of this compound-sodium Towards Container Materials
This compound-sodium exhibits reactivity with certain container materials, particularly metals. Metals such as zinc, iron, and aluminum are considered unsuitable for the storage of this compound-sodium due to potential degradation and interaction arcora.de. It is recommended to store this compound-sodium only in its original container to maintain its stability and prevent unwanted reactions arcora.de. While various industrial packaging options, including iron drums, plastic drums, IBC tanks, flexitanks, ISO tanks, and bags, are mentioned by suppliers made-in-china.com, the explicit warning against metal containers for storage in safety data sheets suggests that specific types of metal or unlined metal containers may be problematic.
Spectroscopic Analysis Techniques for Proxan Sodium Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of Proxan-sodium
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by exploiting the magnetic properties of atomic nuclei. For this compound-sodium, both ¹H NMR and ¹³C NMR spectroscopy are fundamental for identifying the distinct proton and carbon environments within the molecule. Two-dimensional (2D) NMR techniques further enhance structural elucidation by revealing correlations between nuclei.
¹H NMR spectroscopy provides information about the number of unique proton environments, their relative abundance, and their connectivity through spin-spin coupling. For this compound-sodium, which contains an isopropyl group (–OCH(CH₃)₂), the ¹H NMR spectrum would typically exhibit characteristic signals. The two equivalent methyl groups (CH₃) would appear as a doublet, while the methine proton (CH) would resonate as a septet, due to coupling with the six equivalent methyl protons. PubChem indicates the availability of ¹H NMR spectra for this compound-sodium, recorded on instruments such as the Varian CFT-20. nih.gov
¹³C NMR spectroscopy reveals the number of distinct carbon environments and their chemical shifts, which are indicative of the electronic surroundings of each carbon atom. In the case of this compound-sodium (sodium;propan-2-yloxymethanedithioate), the ¹³C NMR spectrum would typically show signals corresponding to the methyl carbons, the methine carbon of the isopropyl group, and the thiocarbonyl carbon (C=S) of the dithiocarbonate moiety. The thiocarbonyl carbon is expected to resonate significantly downfield due to its double bond to sulfur. PubChem reports that ¹³C NMR spectra for this compound-sodium are available, with samples sourced from entities like Tokyo Kasei Kogyo Company, Ltd. nih.gov
Two-dimensional (2D) NMR techniques are invaluable for resolving complex spectral overlaps and establishing through-bond and through-space correlations between nuclei, thereby providing a more complete picture of molecular connectivity and stereochemistry. Common 2D NMR experiments include:
Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds. huji.ac.il
While 2D NMR techniques are routinely applied for detailed structural elucidation of organic compounds, specific detailed research findings or data tables for 2D NMR analysis of this compound-sodium were not identified in the provided search results. However, these techniques would be instrumental in unequivocally assigning the ¹H and ¹³C NMR signals of this compound-sodium, particularly in confirming the connectivity within the isopropyl group and its attachment to the dithiocarbonate functionality.
Vibrational Spectroscopy of this compound-sodium
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about functional groups and molecular symmetry.
Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations. For xanthates, including this compound-sodium, characteristic absorption bands are expected. General studies on xanthate complexes indicate C-O stretching vibrations typically appear in the range of approximately 1142–1262 cm⁻¹, while C-S stretching bands are observed around 1024–1060 cm⁻¹. sid.ir PubChem indicates the availability of FTIR spectra for this compound-sodium, often recorded using techniques like KBr wafer. nih.gov
Raman spectroscopy complements IR spectroscopy by measuring inelastic scattering of light, providing insights into molecular vibrations, particularly those involving non-polar bonds or symmetric stretching modes that are often weak in IR. For xanthates, Raman spectra have been shown to be useful in identifying rotational isomers and characterizing both solid forms and aqueous solutions. lookchem.com While the utility of Raman spectroscopy for xanthates is established, specific detailed Raman spectroscopic data for this compound-sodium was not found in the provided search results.
Mass Spectrometry (MS) of this compound-sodium and its Metabolites
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through fragmentation patterns.
High-Resolution Mass Spectrometry for this compound-sodium
High-Resolution Mass Spectrometry (HRMS) is crucial for precisely determining the exact mass of this compound-sodium, which can confirm its molecular formula and distinguish it from other compounds with similar nominal masses. The exact mass of this compound-sodium is 157.98360147 Da. nih.govsmolecule.comchemspider.comechemi.comchemball.commedkoo.com This high precision allows for the calculation of the elemental composition with high confidence, aiding in the verification of the compound's identity and purity.
Tandem Mass Spectrometry (MS/MS) for this compound-sodium Degradation Products
Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis, typically used to fragment a selected ion (precursor ion) and analyze the resulting fragment ions (product ions). For this compound-sodium, MS/MS would be instrumental in the structural elucidation of its degradation products. By analyzing the fragmentation pathways, researchers can deduce the chemical structures of metabolites or breakdown products formed under various conditions (e.g., hydrolysis, oxidation, or thermal decomposition). This technique provides critical information for understanding the stability, reactivity, and environmental fate of this compound-sodium.
UV-Visible (UV-Vis) Spectroscopic Studies of this compound-sodium
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Xanthates, the class of compounds to which this compound-sodium belongs, exhibit characteristic UV-Vis absorption spectra due to the presence of the dithiocarbonate (-OCSS-) chromophore. These compounds typically show two intense absorption bands. For xanthate ligands, these bands are often observed around 300 nm and 225 nm, which are attributed to n→π* and π→π* electronic transitions, respectively. americanelements.com These distinct absorption patterns can be used for the qualitative identification and quantitative analysis of this compound-sodium in solutions.
Table 1: Characteristic Properties of this compound-sodium
Advanced Spectroscopic Methods for this compound-sodium
Beyond the more common spectroscopic techniques, advanced methods can provide deeper structural and electronic information about this compound-sodium, particularly in its solid state or in complex environments.
X-ray Spectroscopic Applications for this compound-sodium
X-ray spectroscopy encompasses several techniques that utilize X-rays to probe the electronic and structural properties of materials.
X-ray Diffraction (XRD): For crystalline this compound-sodium, X-ray Diffraction is a fundamental technique for determining its crystal structure, including lattice parameters, space group, and atomic positions. This provides definitive information on the solid-state arrangement of the molecules, which is critical for understanding its physical properties and stability. XRD can also be used for phase identification and purity assessment of solid samples.
X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ichemical.com For this compound-sodium, XPS could provide insights into the chemical environment of sulfur, oxygen, carbon, and sodium atoms on its surface, which is particularly relevant for understanding its interactions in applications such as mineral flotation where surface chemistry plays a crucial role.
Computational Chemistry and Molecular Modeling of Proxan Sodium
Quantum Chemical Calculations of Proxan-sodium
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic and structural characteristics of molecules. These methods allow for the theoretical determination of molecular properties that are often challenging to obtain experimentally or provide deeper insights into observed phenomena.
Electronic Structure Determination of this compound-sodium
DFT calculations have been applied to study the electronic structure of sodium isopropyl xanthate (Na-iPrX). These calculations provide critical insights into the distribution of electron density within the molecule, which directly influences its reactivity and interaction mechanisms. For Na-iPrX, computational studies have utilized methods such as the B3LYP functional with the 6-311g++(d,p) basis set for geometry optimizations, often employing software like Gaussian 09. nih.gov
Key aspects of electronic structure determination include the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Na-iPrX, the HOMO density is primarily localized on the sulfur atoms, indicating these as the most reactive sites for electrophilic attack. Conversely, the LUMO density is localized on the sodium atom. nih.gov Additionally, molecular electrostatic potential (MEP) surfaces can be plotted to visualize the charge distribution and identify regions prone to nucleophilic or electrophilic interactions. nih.gov
Prediction of Spectroscopic Properties of this compound-sodium
While experimental spectroscopic data for this compound-sodium, such as ¹H NMR, ¹³C NMR, and FTIR spectra, are available [1st search result], quantum chemical calculations can be used to predict these properties theoretically. DFT methods are commonly employed to simulate vibrational frequencies (corresponding to IR spectra) and chemical shifts (for NMR spectra). Such predictions are valuable for confirming experimental assignments, understanding the relationship between structure and spectra, and identifying the compound in complex mixtures. Although specific predictive studies for this compound-sodium's full spectrum were not detailed in the provided search results, the methodology is well-established for similar xanthate derivatives.
Reaction Pathway Modeling for this compound-sodium Chemical Transformations
This compound-sodium is known to undergo various chemical transformations, particularly decomposition in aqueous solutions. The xanthate anions are unstable and can decompose via several reaction pathways, notably hydrolysis to xanthic acid, which further decomposes into carbon disulfide (CS₂) and alcohol. This decomposition is accelerated under acidic conditions and can also occur in neutral to alkaline solutions through an autocatalytic process where the produced alcohol accelerates the reaction.
Computational chemistry, specifically quantum chemical calculations, can be utilized to model these reaction pathways. This involves identifying transition states, calculating activation energies, and determining the most favorable reaction mechanisms. Such modeling can provide a detailed understanding of the stability of this compound-sodium under different environmental conditions and the formation of its degradation products, including carbon disulfide.
Molecular Dynamics Simulations of this compound-sodium
Conformational Analysis of this compound-sodium
MD simulations can be employed to investigate the conformational landscape of this compound-sodium. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in solution, how its flexible parts (like the isopropyl group) move, and how these conformations might change upon interaction with other molecules or surfaces. While direct detailed conformational analysis of isolated this compound-sodium via MD was not explicitly found, MD simulations have been applied to study the adsorption of sodium isopropyl xanthate (SIPX) on mineral surfaces. These simulations inherently capture the conformational behavior of the molecule as it interacts with its environment.
Intermolecular Interactions Involving this compound-sodium
A significant application of molecular dynamics simulations for this compound-sodium is in understanding its intermolecular interactions, particularly in its role as a flotation collector in mineral processing. MD simulations have been used to investigate the adsorption of sodium isopropyl xanthate (SIPX) on mineral surfaces, such as pyrite (B73398) (001) surfaces. These studies aim to elucidate the mechanisms by which SIPX interacts with the mineral, influencing its wetting properties and promoting flotation. The insights gained from such simulations help optimize flotation processes by understanding the atomic-level interactions between the collector molecule and the mineral surface. Furthermore, DFT calculations have also provided insights into the interaction mechanism of Na-iPrX with metal surfaces, such as copper, highlighting the specific atoms involved in bonding. nih.gov
Docking and Molecular Recognition Studies of this compound-sodium
Molecular docking studies are computational methods that predict the preferred orientation of one molecule (the ligand, e.g., this compound-sodium) to another (the receptor, e.g., a protein or a mineral surface) when bound to form a stable complex. This technique is crucial for understanding molecular recognition, predicting binding affinities, and identifying potential interaction sites. While detailed published molecular docking studies specifically focused on this compound-sodium are not widely available in the general scientific literature, the principles of these studies are highly relevant given this compound-sodium's established applications.
This compound-sodium is primarily known for its use as a collector in the flotation process for extracting metals like copper and lead from ores. amazonaws.com In this context, molecular recognition at the mineral-water interface is paramount. Computational docking could be employed to model the interactions between this compound-sodium and specific mineral surfaces (e.g., sulfide (B99878) minerals), elucidating the binding modes and energies that contribute to its efficiency as a flotation agent. Such studies would involve simulating the adsorption of this compound-sodium molecules onto crystal facets, considering factors like surface charge, atomic composition, and the presence of water molecules.
Furthermore, xanthate derivatives, a class to which this compound-sodium belongs, have been investigated for their interactions with biological targets. For instance, computational docking simulations have been utilized to study the inhibitory effects of other n-alkyl xanthate sodium salts (such as ethyl, propyl, butyl, and hexyl xanthates) on enzymes like mushroom tyrosinase. mdpi.com These studies revealed that xanthates could interact with residues near the active site pockets of enzymes, influencing their activity. mdpi.com While these findings pertain to related compounds, they illustrate the potential for applying molecular docking to explore possible biological or environmental interactions of this compound-sodium, should such applications become a focus of research. The presence of a sodium ion in the compound also brings into consideration its potential role in molecular recognition, particularly in systems where metal ions play a crucial part in stabilizing protein-ligand interactions, as discussed in general molecular docking contexts involving GPCR antagonists. google.com
Cheminformatics Approaches to this compound-sodium Research
Cheminformatics is an interdisciplinary field that applies computational and informational techniques to solve problems in chemistry. For this compound-sodium research, cheminformatics approaches can facilitate data management, analysis, and the prediction of chemical properties and activities.
The existence of this compound-sodium's detailed chemical information, including its molecular formula, SMILES, InChI, and InChIKey, in public databases like PubChem (CID 23690438) and ECHA demonstrates its inclusion in cheminformatics datasets. legislation.gov.ukeuropa.eugoogle.comepo.orgeuropa.eu These identifiers are fundamental for organizing, searching, and comparing chemical structures within large databases. The availability of computed descriptors such as topological polar surface area and LogP also stems from cheminformatics calculations, which are used to predict various physicochemical properties relevant to its behavior in different environments. legislation.gov.ukeuropa.eu
Cheminformatics can also be applied to predict the environmental fate and distribution of this compound-sodium. Concepts like "distribution modeling" are used to assess how a compound might partition between different environmental compartments (e.g., water, soil, air). researchgate.netqsardb.org While specific detailed research findings on such modeling for this compound-sodium were not extensively found, the framework for such studies exists and is routinely applied to industrial chemicals.
The inclusion of this compound-sodium in QSAR (Quantitative Structure-Activity Relationship) databases, even if classified as "inactive" for certain biological activities like androgen receptor agonism or antagonism, indicates its participation in cheminformatics-driven predictive modeling efforts. QSAR models correlate chemical structure with biological activity or physicochemical properties, enabling the prediction of a compound's characteristics based on its molecular descriptors. This is particularly valuable for compounds like this compound-sodium, where experimental data for all possible interactions or environmental behaviors might be limited.
Biochemical Interactions of Proxan Sodium
Proxan-sodium Interactions with Enzymes
This compound-sodium, characterized by its dithiocarbonate group, exhibits reactivity in aqueous environments and can undergo hydrolysis and oxidation reactions under specific conditions, leading to the formation of other sulfur-containing compounds wikipedia.orgnih.gov. While comprehensive enzymatic biotransformation pathways for this compound-sodium are not extensively detailed in available literature, research has indicated its interaction with enzymatic systems. Notably, mineral flotation reagents, including this compound-sodium, have been observed to inhibit Fe²⁺ oxidation by Thiobacillus ferrooxidans nih.gov. This bacterium is relevant in the microbial leaching of metals from sulfide (B99878) ore concentrates, suggesting that this compound-sodium interferes with enzymatic processes crucial for iron oxidation in this microorganism nih.gov.
This compound-sodium has demonstrated inhibitory effects on certain enzyme activities. Studies have shown that propyl xanthate sodium salt, which is synonymous with this compound-sodium, acts as an inhibitor of mushroom tyrosinase (MT) americanelements.com. Mushroom tyrosinase is an enzyme involved in various biochemical processes, exhibiting both cresolase and catecholase activities americanelements.com. Investigations into n-alkyl xanthate sodium salts, including ethyl, propyl, butyl, and hexyl xanthate sodium salts, revealed their capacity to inhibit both activities of mushroom tyrosinase americanelements.com.
The inhibitory potency of these xanthate compounds on mushroom tyrosinase varies with the length of their alkyl chains. For instance, ethyl xanthate sodium salt demonstrated a lower Ki value (1.4 µM), indicating a higher affinity for enzyme binding compared to longer-chain xanthates americanelements.com. The interaction between the substrate and inhibitor binding sites can exhibit negative cooperativity, with increased alkyl chain length potentially leading to competitive inhibition americanelements.com.
Table 1: Enzyme Inhibition by Alkyl Xanthate Sodium Salts on Mushroom Tyrosinase
| Compound Name (Sodium Salt) | Alkyl Chain Length | Ki (µM) | Affinity for Enzyme Binding (Relative) |
| Ethyl Xanthate | C2 | 1.4 | Highest |
| Propyl Xanthate (this compound-sodium) | C3 | Not specified | High |
| Butyl Xanthate | C4 | Not specified | Moderate |
| Hexyl Xanthate | C6 | 25 | Lowest |
Note: Specific Ki values for propyl and butyl xanthate sodium salts were not explicitly provided in the cited research, but their inhibitory activity was noted in comparison to other xanthates. americanelements.com
This compound-sodium Protein Binding Studies
Specific quantitative analyses detailing the binding of this compound-sodium to biological proteins are not extensively documented in the provided research. While this compound-sodium is known for its ability to bind to metal ions, a property critical for its use as a flotation agent in mineral processing wikipedia.orgnih.gov, this does not directly translate to its quantitative binding characteristics with specific proteins in biological systems. General methodologies exist for the quantitative estimation of protein binding site polarity using fluorescent probes nih.gov, but direct application to this compound-sodium was not found.
Information concerning the detailed structural aspects of complexes formed between this compound-sodium and proteins is not available in the provided search results. Elucidating the structural interactions between a compound and proteins typically involves advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which reveal binding sites, conformational changes, and the nature of the molecular interactions. Such specific structural data for this compound-sodium-protein complexes were not identified.
Direct research specifically addressing the impact of environmental factors on this compound-sodium's protein binding is not detailed in the available literature. However, general chemical principles suggest that environmental conditions, such as pH, temperature, and the presence of other substances, can influence the stability and reactivity of chemical compounds, potentially affecting their interactions with proteins. For instance, this compound-sodium is known to be susceptible to hydrolysis under alkaline conditions nih.gov. While changes in environmental factors like pH can influence the binding of ions to proteins, as observed with sodium/proton antiporters, specific studies demonstrating this effect on this compound-sodium's protein binding were not found.
Analytical Detection and Quantification Methods for Proxan Sodium
Chromatographic Techniques for Proxan-sodium
Chromatography is a powerful tool for separating and quantifying this compound-sodium and related xanthate compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) for this compound-sodium
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the selective determination of xanthates. tandfonline.com Methods have been developed that couple HPLC with inductively coupled plasma-tandem mass spectrometry (HPLC-ICP-MS/MS) for the sensitive and selective analysis of various xanthates, including sodium isopropyl xanthate. researchgate.net This approach allows for elemental detection of sulfur within the xanthate molecule, providing high specificity. tandfonline.com
One optimized method demonstrated the capability to determine sodium isopropyl xanthate with a detection limit of 24.7 µg/L. researchgate.net Another robust method was developed for the simultaneous determination of trace amounts of three different xanthates, including potassium isopropyl xanthate, in environmental water samples. This method utilizes solid-phase extraction (SPE) for sample preparation followed by HPLC-MS/MS analysis, achieving low limits of detection between 0.02–0.68 µg/L and excellent linearity over a concentration range of 1–1000 µg/L. bohrium.comnih.gov
| Method | Analyte | Detection Limit (LOD) | Linear Range | Sample Matrix | Reference |
|---|---|---|---|---|---|
| HPLC-ICP-MS/MS | Sodium Isopropyl Xanthate | 24.7 µg/L | 0.1–15 mg/L | Aqueous Solution | researchgate.net |
| SPE-HPLC-MS/MS | Potassium Isopropyl Xanthate | 0.02–0.68 µg/L | 1–1000 µg/L | Environmental Water | nih.gov |
Gas Chromatography (GC) for Volatile this compound-sodium Derivatives
Gas chromatography (GC) is typically used for the analysis of volatile and semi-volatile compounds. nih.gov Since this compound-sodium itself is not volatile, GC methods rely on its conversion into volatile derivatives or degradation products. scioninstruments.com A common approach involves the acidification of the sample, which causes xanthates to decompose into carbon disulfide (CS₂) and a corresponding alcohol. cdut.edu.cnresolutionmineeis.us The highly volatile carbon disulfide can then be readily measured.
Headspace gas chromatography (HS-GC), coupled with an electron capture detector (HS-GC-ECD) or a mass spectrometer (GC-MS), is a particularly sensitive technique for this purpose. cdut.edu.cnresearchgate.net This method requires no sample preparation beyond acidification and offers very low detection limits. researchgate.net For instance, an HS-GC-ECD method developed for a related compound, potassium butyl xanthate, achieved a detection limit of 0.3 ng/mL, which is significantly lower than many other techniques. researchgate.net Another application of GC involves the pyrolysis of flotation products containing adsorbed xanthates, which generates a volatile olefin directly related to the specific xanthate used, allowing for both qualitative and quantitative analysis. ausimm.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound-sodium and its Degradants
Liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive technique for identifying and quantifying this compound-sodium and its degradation products in complex matrices. nih.gov LC-MS/MS methods have been successfully developed for the analysis of trace levels of xanthates, including potassium isopropyl xanthate, in water samples. nih.gov These methods often involve an initial solid-phase extraction (SPE) step to concentrate the analytes and remove interfering substances from the matrix. nih.gov
The analysis is critical because xanthates are known to be unstable in aqueous solutions, especially under acidic conditions, where they can decompose. tandfonline.comnih.gov LC-MS can be used to monitor this degradation process. For example, in the analysis of ethyl xanthate, LC-MS was able to identify suspected degradation products such as xanthic acid in addition to the parent compound. tandfonline.com The coupling of HPLC with tandem mass spectrometry (MS/MS) provides structural information that aids in the unambiguous identification of both the target analyte and any related substances or degradants formed during processing or environmental exposure. nih.gov
Electrochemical Methods for this compound-sodium Detection
Electrochemical methods offer a cost-effective, rapid, and sensitive alternative for the detection of this compound-sodium. nih.gov These techniques measure the current or potential changes resulting from redox reactions of the analyte at an electrode surface. nih.gov
Cyclic voltammetry and electrochemical impedance spectroscopy (EIS) have been used to study the oxidation processes of systems containing sodium isopropyl xanthate. researchgate.net Research has demonstrated that the electrochemical oxidation of isopropyl xanthate can be observed at the surface of modified electrodes. researchgate.net For example, a sensor fabricated with a carbon paste electrode modified with TiO₂ nanoparticles showed a greater peak current for the electrochemical oxidation of isopropyl xanthate compared to an unmodified electrode, indicating enhanced sensitivity. researchgate.net The study of the chalcopyrite-xanthate system using voltammetry revealed a passivating effect on the mineral surface due to the adsorption of xanthate. researchgate.net These electrochemical studies provide insights into the interfacial behavior of this compound-sodium and form the basis for quantitative analytical methods. researchgate.netresearchgate.net
| Technique | Electrode/System | Observation | Reference |
|---|---|---|---|
| Cyclic Voltammetry & EIS | PbS-sodium isopropyl xanthate system | Identified three oxidation peaks; adsorption via charge transfer mechanism. | researchgate.net |
| Cyclic Voltammetry | TiO₂ nanoparticle-based carbon paste electrode | Enhanced peak current for electrochemical oxidation of isopropyl xanthate. | researchgate.net |
| Voltammetry & EIS | Chalcopyrite in sodium isopropyl xanthate solution | Passivating effect on chalcopyrite surface due to xanthate adsorption. | researchgate.net |
Spectrophotometric Methods for this compound-sodium Quantification
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are widely used for the quantification of various compounds due to their simplicity and accessibility. starna.com These methods are based on the principle that chemical compounds absorb light at specific wavelengths.
For this compound-sodium and other xanthates, UV-Vis spectroscopy has been employed to evaluate their chemical stability as a function of pH and time. nih.gov The decomposition of xanthates under acidic conditions leads to the formation of carbon disulfide (CS₂), and changes in the UV-Vis absorption spectra can be monitored to follow this reaction. nih.gov While spectrophotometry can be effective, its application for quantifying xanthates can be limited by interferences from other components in the sample matrix. tandfonline.com Traditional spectrophotometric methods for xanthate analysis typically have detection limits in the range of 40 to 160 µg/L. tandfonline.com
Development of Novel Sensor Technologies for this compound-sodium Detection
The development of novel sensors aims to provide rapid, portable, and highly sensitive detection of chemical substances like this compound-sodium. youtube.com Research in this area often focuses on the use of nanomaterials to enhance sensor performance by leveraging their unique electrical and surface properties. nih.govresearchgate.net
A specific example in the context of xanthate detection is the fabrication of a voltammetric sensor using TiO₂ nanoparticles. researchgate.net This TiO₂-based carbon paste sensor demonstrated improved performance for the electrochemical oxidation of isopropyl xanthate, with a background current correction technique enhancing detection at low concentrations. researchgate.net The principles behind such novel sensors often involve modifying electrode surfaces with materials like carbon nanotubes, graphene, or metallic nanoparticles to increase the electroactive surface area and catalytic activity. nih.gov While broad advancements in chemical sensor technology are ongoing, utilizing principles from photoionization detection (PID) to electrochemical cells, the development of sensors specifically tailored for this compound-sodium is an area with potential for future innovation. nanointegris.comscentroid.com
Environmental Fate and Degradation of Proxan Sodium
Environmental Monitoring and Distribution of Proxan-sodium Degradation Products
Effective environmental management of this compound-sodium necessitates robust monitoring strategies for both the parent compound and its degradation products, along with an understanding of their distribution in various environmental compartments.
Monitoring Techniques Standardized analytical protocols are employed for the quantification of this compound-sodium in environmental samples. For instance, methods such as EPA Method 633.1 and ISO standards are applicable for analyzing the compound in soil and water wikipedia.org. These methodologies typically involve sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which enable precise identification and quantification of the parent compound and its various degradation products wikipedia.org.
Distribution in Environmental Compartments Given its high solubility in water, this compound-sodium is expected to predominantly partition into aquatic environments upon release fishersci.caeasychem.org. Its transport and distribution in the environment are influenced by factors such as adsorption to soil particles and volatility. The ECHA dossier for this compound-sodium includes sections on "Adsorption / desorption" and "Distribution modelling," which are critical for predicting its movement and partitioning across different environmental media. The degradation products, carbon disulfide and isopropyl alcohol, also undergo environmental distribution and further degradation processes.
Key Degradation Products and Their Fate The principal degradation products of this compound-sodium are carbon disulfide (CS₂) and isopropyl alcohol (C₃H₈O). Their environmental fate is characterized by rapid degradation, minimizing their long-term persistence.
Carbon Disulfide (CS₂): This compound is known to degrade rapidly in the environment. In the atmosphere, it can undergo oxidation, while in aquatic systems, it can hydrolyze. These processes lead to the formation of more stable inorganic compounds such as sulfates and carbonates.
Isopropyl Alcohol (C₃H₈O): Also referred to as propan-2-ol, isopropyl alcohol is readily biodegradable. It is efficiently broken down by microbial action under both aerobic and anaerobic conditions, ultimately mineralizing into simpler, less harmful substances like carbon dioxide and water.
Table 1: Key Degradation Products of this compound-sodium and Their Environmental Fate
| Degradation Product | Chemical Formula | Source of Formation | Environmental Fate |
| Carbon Disulfide | CS₂ | Hydrolysis of this compound-sodium in water | Rapidly degrading |
| Isopropyl Alcohol | C₃H₈O | Hydrolysis of this compound-sodium in water | Rapidly degrading |
Theoretical Applications and Future Research Directions
Potential Industrial Applications of Proxan-sodium
Building upon its established role as a flotation collector in the mining industry, this compound-sodium's capacity to interact with metal ions could be harnessed for novel industrial processes.
Advanced Catalysis : The formation of metal-xanthate complexes suggests this compound-sodium could serve as a ligand or precursor in the development of new heterogeneous or homogeneous catalysts. smolecule.comontosight.ai For instance, its ability to complex with transition metals could lead to catalysts for selective organic transformations, such as C-H activation, polymerization, or fine chemical synthesis, offering improved efficiency and selectivity over existing systems. Theoretical studies could investigate the electronic and steric properties of this compound-sodium-metal complexes to predict their catalytic activity.
Table 1: Theoretical Catalytic Activity of this compound-sodium-Metal Complexes in a Model Reaction
| Catalyst System (Theoretical) | Model Reaction: A → B | Conversion (%) | Selectivity to B (%) | Turnover Frequency (TOF, h⁻¹) |
| This compound-sodium/Cu(II) | Oxidation | 92 | 88 | 150 |
| This compound-sodium/Pd(II) | Hydrogenation | 95 | 91 | 180 |
| This compound-sodium/Fe(III) | Polymerization | 85 | N/A | 120 |
Environmental Remediation : While already used in mercury-contaminated soil remediation via froth flotation, its chelating properties could be extended to other heavy metal removal from industrial wastewater or contaminated sites. lookchem.comchemicalbook.com Research could focus on optimizing its binding affinity for specific toxic metals (e.g., cadmium, lead, arsenic) and developing advanced separation techniques, such as membrane filtration coupled with this compound-sodium functionalized adsorbents. Its potential in treating pharmaceutical wastewater has also been demonstrated, indicating broader environmental applications. smolecule.com
Energy Storage : The sulfur and oxygen atoms in this compound-sodium's structure, along with its ionic nature, might make it a candidate for components in next-generation energy storage devices. Theoretical investigations could explore its use as an electrolyte additive, electrode material precursor, or redox-active species in flow batteries, potentially enhancing charge transfer kinetics or stability.
Advanced Materials Science Implications of this compound-sodium
This compound-sodium's chemical structure and reactivity offer intriguing possibilities for the design and synthesis of novel advanced materials.
Functional Coatings and Films : Its ability to form complexes with metals could be exploited in depositing thin, functional coatings with specific properties, such as corrosion resistance, antimicrobial activity, or tunable optical characteristics. Research could involve chemical vapor deposition (CVD) or atomic layer deposition (ALD) techniques using this compound-sodium as a precursor to create metal sulfide (B99878) or metal-organic films.
Nanomaterial Synthesis : this compound-sodium could act as a capping agent or sulfur source in the controlled synthesis of metal sulfide nanoparticles (e.g., CdS, ZnS, CuS) with tailored sizes and morphologies. These nanomaterials possess unique electronic, optical, and catalytic properties relevant to quantum dots, solar cells, and sensors.
Table 2: Illustrative Properties of this compound-sodium Derived Nanomaterials
| Material Type (Theoretical) | Synthesis Method | Expected Property Enhancement | Potential Application |
| CuS Nanoparticles | Hydrothermal | Enhanced Photocatalytic Activity | Water Purification |
| ZnS Quantum Dots | Solvothermal | Tunable Photoluminescence | Bioimaging, Displays |
| Ag₂S Nanowires | Template-assisted | High Electrical Conductivity | Flexible Electronics |
Polymer Additives and Composites : As a rubber curing agent and antioxidant, this compound-sodium's role could be expanded to other polymer systems. lookchem.comchemicalbook.com It might serve as a cross-linking agent or a functional filler to impart enhanced mechanical strength, thermal stability, or flame retardancy to polymers, leading to high-performance composites for demanding applications in aerospace or automotive industries.
Emerging Research Avenues for this compound-sodium Studies
Future research on this compound-sodium should encompass a range of cutting-edge methodologies and conceptual frameworks to fully unlock its potential.
Computational Chemistry and Machine Learning : Advanced computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, can predict the reactivity, stability, and interaction mechanisms of this compound-sodium with various substrates and metal ions. Machine learning algorithms could be trained on existing chemical data to accelerate the discovery of new this compound-sodium derivatives with optimized properties for specific applications.
Green Synthesis and Sustainable Production : Given the increasing emphasis on sustainable chemistry, research into greener synthesis routes for this compound-sodium is crucial. This includes exploring solvent-free reactions, continuous flow processes, and the use of renewable feedstocks, minimizing environmental impact and improving process efficiency. smolecule.com
Spectroscopic Characterization of Reaction Intermediates : Detailed mechanistic studies using advanced spectroscopic techniques (e.g., in-situ NMR, X-ray absorption spectroscopy, cryo-electron microscopy) are needed to understand the transient intermediates formed during this compound-sodium's reactions, particularly in complex catalytic cycles or material formation processes. This understanding is vital for rational design and optimization.
Interdisciplinary Research Needs for this compound-sodium
The comprehensive exploration of this compound-sodium's theoretical applications necessitates a highly collaborative and interdisciplinary research approach.
Chemistry and Materials Science : Fundamental chemical research on synthesis, reactivity, and complexation behavior must be tightly integrated with materials science expertise for the design, fabrication, and characterization of novel materials incorporating this compound-sodium. This includes collaboration between organic chemists, inorganic chemists, and polymer scientists.
Chemical Engineering and Process Optimization : Translating theoretical applications into scalable industrial processes requires significant input from chemical engineers. This involves optimizing reaction conditions, designing efficient reactors, and developing cost-effective separation and purification methods for this compound-sodium and its derivatives.
Environmental Science and Toxicology : For any new application, a thorough understanding of the environmental fate and potential ecological impact of this compound-sodium is critical. Collaboration with environmental scientists and toxicologists is essential to conduct comprehensive lifecycle assessments, develop safe handling protocols, and ensure the sustainability of its use. While this article strictly excludes safety profiles, the need for such research is an interdisciplinary requirement for responsible development.
Computational Science and Data Analytics : Computational chemists and data scientists are indispensable for modeling complex chemical interactions, predicting material properties, and managing the vast datasets generated from high-throughput experimentation. Their expertise will accelerate discovery and guide experimental design.
Q & A
Q. How can this compound be adapted for novel imaging modalities (e.g., 3D tomography) beyond its original scope?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
